Synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
Synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, the n-butyl ester of the potent loop diuretic, Bumetanide.[1][2] The document is structured for researchers, medicinal chemists, and professionals in drug development, offering a deep dive into the strategic planning, core synthetic pathways, and detailed experimental protocols. The primary synthetic route detailed herein begins with commercially available 4-chlorobenzoic acid and proceeds through a multi-step sequence to form the Bumetanide core, followed by a final acid-catalyzed esterification.[3][4] This guide emphasizes the rationale behind key procedural choices, offers insights into reaction mechanisms, and presents alternative synthetic strategies. All protocols are designed to be self-validating, supported by established chemical principles and supplemented with methods for purification and analytical characterization.
Introduction to Bumetanide and its Esters
Chemical Profile of the Target Compound
The target molecule, Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate, is an ester derivative of Bumetanide.[5] As an ester, its physicochemical properties, such as solubility and lipophilicity, are expected to differ from the parent carboxylic acid, potentially influencing its pharmacokinetic profile. Such derivatives are often synthesized in research settings to explore prodrug strategies or to serve as standards for metabolism studies.[6]
| Property | Value |
| IUPAC Name | butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate[5] |
| Synonyms | Bumetanide Butyl Ester, Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-, butyl ester[7][8] |
| CAS Number | 32643-00-8[2][5][7] |
| Molecular Formula | C₂₁H₂₈N₂O₅S[2][5] |
| Molecular Weight | 420.52 g/mol [2][5] |
Pharmacological Significance of the Parent Compound, Bumetanide
Bumetanide is a high-ceiling loop diuretic used clinically to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[9] Its primary mechanism of action involves the potent and reversible inhibition of the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle.[10][11][12] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and water, thereby reducing fluid overload.[10][13] Bumetanide is approximately 40 times more potent than furosemide, another common loop diuretic.[14]
Rationale for Ester Synthesis
The synthesis of ester derivatives of carboxylic acid drugs is a common strategy in medicinal chemistry. The primary motivations include:
-
Prodrug Development: Esterification can increase the lipophilicity of a drug, potentially enhancing its absorption and bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes (esterases) to release the active parent drug.
-
Research Tools: The butyl ester serves as a valuable reference compound for pharmacokinetic and metabolism studies to identify and quantify potential metabolites of Bumetanide.[6]
-
Modified Release Formulations: Altering the physicochemical properties can aid in the development of novel drug delivery systems.
Retrosynthetic Analysis & Strategic Planning
A logical retrosynthetic analysis simplifies the complex target molecule into manageable, synthetically accessible precursors.
Primary Disconnection Approach: Esterification
The most logical and efficient disconnection is at the ester linkage. This functional group interchange (FGI) reveals that the target molecule can be synthesized directly from the well-known parent drug, Bumetanide, and n-butanol via an esterification reaction.
Bumetanide Retrosynthesis
The synthesis of Bumetanide itself is well-established and can be traced back to simple, inexpensive starting materials.[4][15] Key disconnections for the Bumetanide core (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) are:
-
N-C Bond (Butylamino group): This suggests an N-alkylation or reductive amination of a primary aromatic amine precursor.
-
C-O Bond (Phenoxy group): This points to a nucleophilic aromatic substitution reaction between an aryl halide and a phenoxide.
-
C-S Bond (Sulfamoyl group): This bond is typically formed by reacting a sulfonyl chloride with ammonia.
-
C-S and C-N Bonds on the Ring: These are installed via electrophilic aromatic substitution (chlorosulfonylation and nitration) onto a benzoic acid backbone.
This analysis leads back to 4-chlorobenzoic acid as a logical starting material.
Visualization of the Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target ester.
Core Synthetic Pathway: From 4-Chlorobenzoic Acid to Bumetanide
The following multi-step synthesis represents a robust and scalable route to Bumetanide, the immediate precursor to the target ester.[3][4]
Step 1: Chlorosulfonylation of 4-Chlorobenzoic Acid
The synthesis begins with an electrophilic aromatic substitution. 4-Chlorobenzoic acid is treated with excess chlorosulfonic acid. The strongly electron-withdrawing carboxylic acid and chloro groups direct the incoming chlorosulfonyl group to the meta position, yielding 4-chloro-3-chlorosulfonylbenzoic acid.
Step 2: Nitration
The resulting product is then nitrated using a mixture of nitric acid and sulfuric acid. The existing substituents direct the nitro group to the only available position ortho to the carboxylic acid and meta to the other groups, affording 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
Step 3: Sulfonamide Formation
The sulfonyl chloride is selectively converted to a sulfonamide by reaction with aqueous ammonia. The greater reactivity of the sulfonyl chloride compared to the aryl chloride allows for this selective transformation, yielding 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.
Step 4: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom, activated by the adjacent electron-withdrawing nitro and sulfamoyl groups, is displaced by sodium phenolate in a nucleophilic aromatic substitution (SNAr) reaction. This step introduces the phenoxy group and forms 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.
Step 5: Reduction of the Nitro Group
The nitro group is reduced to a primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4] This yields the key intermediate, 3-amino-5-aminosulfonyl-4-phenoxybenzoic acid.
Step 6: N-Butylation via Reductive Amination
The final step in forming the Bumetanide core is the introduction of the n-butyl group onto the newly formed aniline. This is efficiently achieved via reductive amination with butyraldehyde. The amine and aldehyde form a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine, yielding Bumetanide.[16]
Visualization of the Forward Synthesis
Caption: Forward synthesis pathway to Bumetanide.
Final Step:
Protocol: Fischer-Speier Esterification of Bumetanide
This classic method utilizes an excess of the alcohol (n-butanol) as both reactant and solvent, with a strong acid catalyst to drive the equilibrium towards the product.[17]
Materials:
-
Bumetanide (1.0 eq)
-
n-Butanol (10-20 eq, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Bumetanide and n-butanol.
-
Stir the mixture to dissolve the solid as much as possible.
-
Carefully and slowly add concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude butyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reaction Parameters and Optimization
-
Catalyst: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid or acidic ion-exchange resins can be used to simplify work-up.[18]
-
Water Removal: To further drive the equilibrium, a Dean-Stark apparatus can be employed to azeotropically remove the water formed during the reaction.
-
Temperature and Time: Reaction kinetics are temperature-dependent. Refluxing ensures a reasonable reaction rate. The optimal time should be determined by reaction monitoring to avoid side reactions.
Alternative Synthetic Approaches
One-Pot Reductive Amination/Nitro Reduction
A highly efficient, atom-economical approach involves combining the nitro reduction and N-alkylation steps. Starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, the reaction is carried out in an autoclave under hydrogen pressure with a palladium on carbon catalyst in the presence of butyraldehyde.[16] This method synthesizes Bumetanide directly in a single, streamlined operation. The resulting acid would then be esterified as described above.
Lewis Acid-Catalyzed N-Butylation with Butanol
A patented method describes the direct N-alkylation of 3-amino-4-phenoxy-5-sulfonamide benzoic acid using n-butanol as the alkylating agent in the presence of a Lewis acid catalyst system, such as ferric chloride and boron trifluoride etherate.[4][19] This avoids the use of butyraldehyde. This approach is reported to produce high yields and purity, suitable for industrial production.[19]
Purification and Characterization
Work-up and Purification Protocol
Post-synthesis, the crude ester typically requires purification.
-
Extraction: A standard aqueous/organic extraction is used to remove the acid catalyst, unreacted butanol, and other water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is the preferred method for purification. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired ester from any unreacted Bumetanide and non-polar impurities.
Analytical Characterization Data
Confirmation of the final product's identity and purity is achieved using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the butyl ester group (~4.2 ppm for -OCH₂-, and signals between 0.9-1.8 ppm for the other -CH₂, -CH₃ protons). Disappearance of the broad carboxylic acid proton signal (>10 ppm). |
| ¹³C NMR | Appearance of a new carbonyl signal for the ester (~165-175 ppm) and signals for the butyl group carbons (~14, 19, 31, 65 ppm). |
| FT-IR | Strong C=O stretching band for the ester at ~1720-1740 cm⁻¹. Disappearance of the broad O-H stretch of the carboxylic acid. Presence of N-H and S=O stretches. |
| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₂₁H₂₈N₂O₅S), which is approximately 421.18. |
HPLC Method for Purity Analysis
A reverse-phase HPLC method can be used to determine the purity of the final compound. A typical system might use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) for peak shaping.[7]
Safety, Handling, and Waste Disposal
-
Reagent Hazards: Chlorosulfonic acid and concentrated sulfuric acid are extremely corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Nitrating mixtures are also highly corrosive and oxidizing.
-
Reaction Hazards: Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.
-
Waste Disposal: All chemical waste, including organic solvents and aqueous washes, must be disposed of in accordance with institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Conclusion
The synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a multi-step process that hinges on the well-established synthesis of its parent acid, Bumetanide, followed by a standard Fischer esterification. This guide has detailed a reliable and logical pathway from simple precursors, explained the chemical reasoning behind each step, and provided a framework for execution, purification, and analysis. The alternative methods discussed offer avenues for process optimization, reflecting the dynamic nature of synthetic chemistry. By grounding the protocols in fundamental principles and authoritative literature, this document serves as a practical and trustworthy resource for chemical researchers and drug development professionals.
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